1-(1-Phenylcyclopropyl)ethan-1-ol

Description

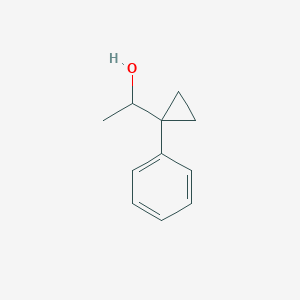

1-(1-Phenylcyclopropyl)ethan-1-ol (CAS: 121887-37-4) is a cyclopropane-containing secondary alcohol characterized by a phenyl group attached to a cyclopropyl ring, which is further bonded to an ethanol moiety. This compound is of interest in organic synthesis due to its strained cyclopropane ring, which can impart unique reactivity and stability properties. Safety guidelines for handling emphasize avoiding heat, sparks, and ignition sources (P210) and ensuring proper labeling (P103) .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(1-phenylcyclopropyl)ethanol |

InChI |

InChI=1S/C11H14O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |

InChI Key |

SZAGNANIPCREKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CC1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Phenylcyclopropyl)ethan-1-ol can be achieved through various methods. One common synthetic route involves the reaction of cyclopropylbenzene with ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . Another method includes the reduction of 1-phenylcyclopropyl ketone using sodium borohydride or lithium aluminum hydride as reducing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

1-(1-Phenylcyclopropyl)ethan-1-ol undergoes several types of chemical reactions:

Major products formed from these reactions include 1-phenylcyclopropyl ketone and various substituted derivatives of the original alcohol.

Scientific Research Applications

1-(1-Phenylcyclopropyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(1-Phenylcyclopropyl)ethan-1-ol with five structurally related compounds, highlighting key differences in substituents and molecular properties:

Key Observations

Substituent Effects on Reactivity and Solubility: The dimethylamino group in 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol (C₁₃H₁₇NO) likely enhances solubility in polar solvents compared to the parent compound .

Impact of Heterocycles: 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol incorporates a 1,2,4-oxadiazole ring, a heterocycle known for bioactivity (e.g., antimicrobial or antiviral properties), suggesting pharmaceutical applications .

Steric and Volatility Considerations :

- 2-(1-Methylcyclopropyl)ethan-1-ol (C₆H₁₀O) has a lower molecular weight and methyl substituent, which may increase volatility and reduce steric hindrance in reactions compared to phenyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.